2-(Difluoromethyl)-5-fluorophenol
Overview
Description
2-(Difluoromethyl)-5-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluorophenol typically involves the introduction of difluoromethyl and fluorophenol groups onto an aromatic ring. One common method is the difluoromethylation of phenol derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-(Difluoromethyl)-5-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluorophenol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The fluorophenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-fluorophenol
- 2-(Difluoromethyl)-4-fluorophenol
- 2-(Difluoromethyl)-5-chlorophenol
Comparison: 2-(Difluoromethyl)-5-fluorophenol is unique due to the specific positioning of the difluoromethyl and fluorophenol groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of lipophilicity, hydrogen bonding capability, and metabolic stability .
Properties
IUPAC Name |
2-(difluoromethyl)-5-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFPJZKSFKOTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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